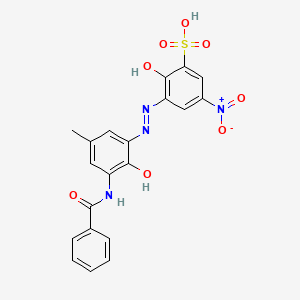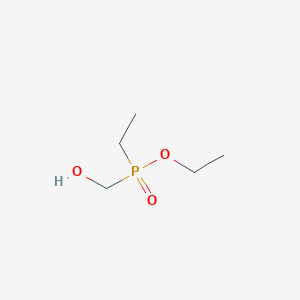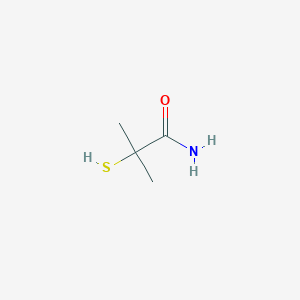
Propanamide, 2-mercapto-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-mercapto-2-methyl-: is an organic compound with the molecular formula C4H9NOS It is a derivative of propanamide, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- One common method involves the reaction of 2-bromo-2-methylpropanamide with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 2-mercapto-2-methylpropanamide.
- Another approach involves the reaction of 2-methylpropanamide with hydrogen sulfide gas in the presence of a catalyst.
-
Industrial Production Methods:
- Industrially, the compound can be synthesized by the amidation of 2-mercapto-2-methylpropanoic acid with ammonia or an amine. This process often involves the use of high temperatures and pressures to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- Propanamide, 2-mercapto-2-methyl- can undergo oxidation reactions to form disulfides. For example, in the presence of an oxidizing agent like hydrogen peroxide, the mercapto group can be oxidized to form a disulfide bond.
-
Reduction:
- The compound can be reduced to form the corresponding thiol. This reaction typically requires a reducing agent such as lithium aluminum hydride.
-
Substitution:
- Nucleophilic substitution reactions can occur at the mercapto group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
- Propanamide, 2-mercapto-2-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study the effects of mercapto groups on enzyme activity and protein function. It can act as a thiol-protecting agent in various biochemical assays.
Medicine:
- The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its unique structure allows it to interact with specific molecular targets in the body.
Industry:
- In the industrial sector, propanamide, 2-mercapto-2-methyl- is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as flexibility and resistance to degradation.
Mécanisme D'action
Molecular Targets and Pathways:
- The mercapto group in propanamide, 2-mercapto-2-methyl- can interact with various biological molecules, including enzymes and proteins. It can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function.
- The compound may also act as a nucleophile, participating in reactions that modify the activity of enzymes and other proteins. These interactions can affect cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Propanamide: The parent compound, lacking the mercapto and methyl groups.
2-Methylpropanamide: Similar structure but without the mercapto group.
2-Mercaptopropanamide: Lacks the methyl group but contains the mercapto group.
Uniqueness:
- Propanamide, 2-mercapto-2-methyl- is unique due to the presence of both the mercapto and methyl groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6345-96-6 |
|---|---|
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
2-methyl-2-sulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) |
Clé InChI |
ABYMGZBIRXNEIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


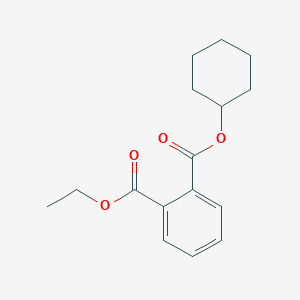
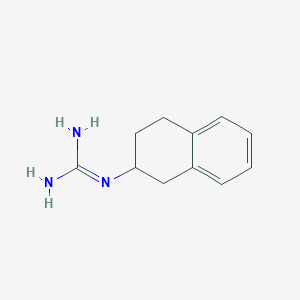
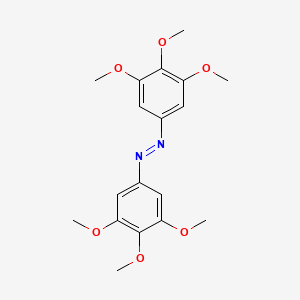
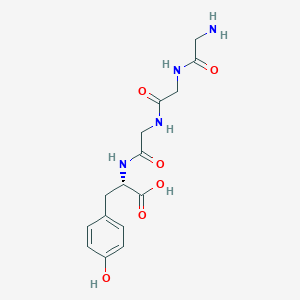
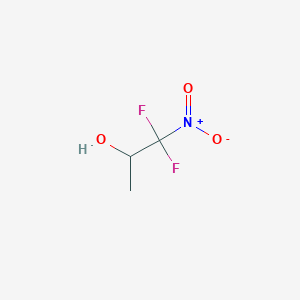

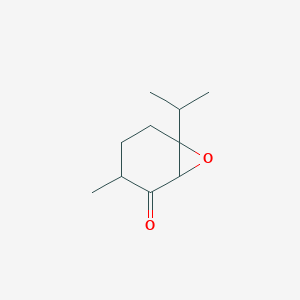
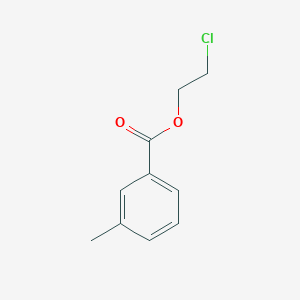


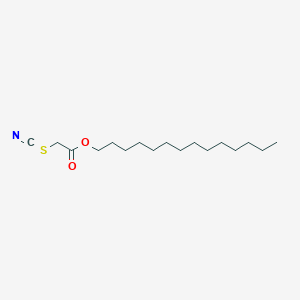
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
